molecular formula C8H9BrFN B13615591 (S)-1-(5-Bromo-2-fluorophenyl)ethan-1-amine

(S)-1-(5-Bromo-2-fluorophenyl)ethan-1-amine

Katalognummer: B13615591
Molekulargewicht: 218.07 g/mol
InChI-Schlüssel: DNTVTHQJTIIMMB-YFKPBYRVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1S)-1-(5-bromo-2-fluorophenyl)ethan-1-amine is an organic compound that features a bromine and fluorine substituted phenyl ring attached to an ethanamine moiety

Eigenschaften

Molekularformel

C8H9BrFN

Molekulargewicht

218.07 g/mol

IUPAC-Name

(1S)-1-(5-bromo-2-fluorophenyl)ethanamine

InChI

InChI=1S/C8H9BrFN/c1-5(11)7-4-6(9)2-3-8(7)10/h2-5H,11H2,1H3/t5-/m0/s1

InChI-Schlüssel

DNTVTHQJTIIMMB-YFKPBYRVSA-N

Isomerische SMILES

C[C@@H](C1=C(C=CC(=C1)Br)F)N

Kanonische SMILES

CC(C1=C(C=CC(=C1)Br)F)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(5-bromo-2-fluorophenyl)ethan-1-amine typically involves the following steps:

    Bromination: The starting material, 2-fluoroaniline, undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position of the phenyl ring.

    Reductive Amination: The brominated intermediate is then subjected to reductive amination with acetaldehyde in the presence of a reducing agent such as sodium cyanoborohydride to yield the final product.

Industrial Production Methods

Industrial production methods for (1S)-1-(5-bromo-2-fluorophenyl)ethan-1-amine would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production.

Analyse Chemischer Reaktionen

Types of Reactions

(1S)-1-(5-bromo-2-fluorophenyl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to remove the bromine or fluorine substituents.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Dehalogenated products.

    Substitution: Various substituted phenyl ethanamines.

Wissenschaftliche Forschungsanwendungen

(1S)-1-(5-bromo-2-fluorophenyl)ethan-1-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe to study the interactions of halogenated aromatic compounds with biological systems.

Wirkmechanismus

The mechanism of action of (1S)-1-(5-bromo-2-fluorophenyl)ethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The bromine and fluorine substituents can enhance binding affinity and selectivity through halogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (1S)-1-(4-bromo-2-fluorophenyl)ethan-1-amine: Similar structure but with the bromine atom at the 4-position.

    (1S)-1-(5-chloro-2-fluorophenyl)ethan-1-amine: Similar structure with a chlorine atom instead of bromine.

    (1S)-1-(5-bromo-2-chlorophenyl)ethan-1-amine: Similar structure with a chlorine atom instead of fluorine.

Uniqueness

(1S)-1-(5-bromo-2-fluorophenyl)ethan-1-amine is unique due to the specific positioning of the bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens can enhance the compound’s stability and binding properties compared to its analogs.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.